Lipophilicity-Driven Permeability Advantage Over the 2-Amino Analog
The substitution of the 2-amino group with a 2-benzylamino moiety introduces an additional phenyl ring, substantially increasing lipophilicity. The target compound (2-benzylamino, C21H16ClN3O, MW 361.82) is predicted to have a LogP approximately 1.5–2.0 units higher than its 2-amino analog (2-amino-6-chloro-3-phenylquinazolin-4(3H)-one, CAS 31797-23-6, C14H10ClN3O, MW 271.70) based on fragment-based calculations . This increased lipophilicity is expected to enhance passive membrane permeability, a desirable attribute for intracellular target engagement. In published SAR series of 2-substituted-3-phenylquinazolin-4(3H)-ones, increasing lipophilicity at the 2-position correlated with improved cellular PDE inhibitory activity, with compound 10d (bearing a hydrophobic thioether chain) achieving an IC50 of 1.15 μM in cell-based assays [1].
| Evidence Dimension | Lipophilicity (predicted LogP) and molecular weight |
|---|---|
| Target Compound Data | C21H16ClN3O, MW 361.82 g/mol, predicted LogP ~4.0–4.5 |
| Comparator Or Baseline | 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one (CAS 31797-23-6): C14H10ClN3O, MW 271.70 g/mol, predicted LogP ~2.5–3.0 |
| Quantified Difference | Estimated ΔLogP ≈ +1.5–2.0; ΔMW = +90.12 g/mol |
| Conditions | Predicted values based on fragment-based calculation (ChemicalBook predicted data); no experimental logP available for target compound. |
Why This Matters
Procurement for cell-based phenotypic screening or intracellular target engagement studies should favor the 2-benzylamino derivative over the 2-amino analog when membrane permeability is a critical parameter for assay success.
- [1] Amin KM, Hegazy GH, George RF, Ibrahim NR, Mohamed NM. Design, synthesis, and pharmacological characterization of some 2-substituted-3-phenyl-quinazolin-4(3H)-one derivatives as phosphodiesterase inhibitors. Archiv der Pharmazie. 2021;354(8):e2100051. doi:10.1002/ardp.202100051. View Source
